Synthesis and Characterization of 2-Acetonylinosine: A Technical Guide
Synthesis and Characterization of 2-Acetonylinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of 2-Acetonylinosine, a novel derivative of the naturally occurring purine nucleoside, inosine. Due to the absence of established protocols in the current scientific literature, this document presents a hypothetical, yet chemically plausible, synthetic pathway. The proposed synthesis leverages a palladium-catalyzed cross-coupling reaction, a versatile method for C-C bond formation on the purine scaffold. Furthermore, this guide provides a comprehensive framework for the structural and analytical characterization of the target molecule, employing modern spectroscopic and chromatographic techniques. Detailed experimental protocols for synthesis, purification, and analysis are provided, alongside structured data tables for the anticipated analytical results. Visual diagrams generated using Graphviz are included to illustrate the proposed synthetic workflow and analytical processes. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and study of 2-Acetonylinosine and related C2-substituted purine nucleosides.
Introduction
Inosine, a purine nucleoside, plays a crucial role in various biological processes and serves as a key intermediate in purine metabolism.[1] The chemical modification of inosine at various positions on its purine ring has been a subject of interest in medicinal chemistry to develop novel therapeutic agents.[2][3][4] Substitution at the C2 position of the purine ring, in particular, can significantly modulate the biological activity of the nucleoside.[5] This guide focuses on the synthesis and characterization of a novel C2-substituted derivative, 2-Acetonylinosine. The introduction of an acetonyl group (a three-carbon chain with a ketone functionality) at this position is anticipated to impart unique chemical properties and potential biological activities.
This document provides a speculative, multi-step synthetic protocol starting from commercially available 2-chloro-6-methoxypurine riboside. The core of the proposed synthesis is a palladium-catalyzed Sonogashira cross-coupling reaction followed by catalytic hydrogenation. Following the synthesis, a detailed characterization workflow is presented, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Proposed Synthesis of 2-Acetonylinosine
The proposed synthetic route to 2-Acetonylinosine is a multi-step process designed to be robust and adaptable. The workflow is visualized in the diagram below.
Caption: Proposed multi-step synthesis of 2-Acetonylinosine.
Experimental Protocols
Step 1: Protection of 2-Chloro-6-methoxypurine riboside
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To a solution of 2-chloro-6-methoxypurine riboside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.5 eq) portion-wise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-chloro-6-methoxypurine riboside.
Step 2: Sonogashira Coupling with Propargyl Alcohol
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To a solution of the protected chloropurine riboside (1.0 eq) in anhydrous tetrahydrofuran (THF), add propargyl alcohol (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add triethylamine (2.0 eq) and stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the coupled product.
Step 3: Oxidation of the Propargyl Alcohol
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Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM).
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Add Dess-Martin periodinane (1.5 eq) at room temperature.
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Stir the reaction for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 4: Deprotection of the Silyl Ethers
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Dissolve the protected intermediate from Step 3 (1.0 eq) in THF.
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Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (4.0 eq).
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Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography.
Step 5: Catalytic Hydrogenation
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Dissolve the deprotected alkyne from Step 4 (1.0 eq) in methanol.
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Add 10% palladium on activated carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the product by flash column chromatography.
Step 6: Conversion to Inosine Derivative (Ammonolysis)
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Dissolve the 6-methoxy derivative from Step 5 in a saturated solution of ammonia in methanol.
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Stir the solution in a sealed vessel at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
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Purify the final product, 2-Acetonylinosine, by preparative HPLC.
Characterization of 2-Acetonylinosine
A comprehensive characterization of the synthesized 2-Acetonylinosine is essential to confirm its identity, purity, and structure. The following analytical techniques are proposed.
Caption: Analytical workflow for the characterization of 2-Acetonylinosine.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis will be performed to determine the purity of the final compound.
Experimental Protocol:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 254 nm.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Anticipated Data:
| Parameter | Expected Value |
| Retention Time | Dependent on final compound polarity, to be determined experimentally. |
| Purity | > 95% (as determined by peak area integration) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of 2-Acetonylinosine. Tandem mass spectrometry (MS/MS) will provide information on its fragmentation pattern, aiding in structural confirmation.
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.
-
Ionization Mode: Positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺.
-
Infusion: Direct infusion of a dilute solution of the sample in methanol/water (1:1) with 0.1% formic acid.
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MS/MS Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion to observe characteristic fragment ions.
Anticipated Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 325.1199 | To be determined |
| [M+Na]⁺ | 347.1018 | To be determined |
| Fragment 1 (Loss of ribose) | 193.0773 | To be determined |
| Fragment 2 (Protonated hypoxanthine) | 137.0461 | To be determined |
Note: The fragmentation pattern of modified nucleosides typically involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar (132 Da).[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments will be conducted to unambiguously determine the structure of 2-Acetonylinosine.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Experiments:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR: To identify all carbon signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system (e.g., within the ribose ring).
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the acetonyl group to the C2 position of the purine ring.
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Anticipated ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) |
| H-8 (purine) | ~8.1-8.3 |
| H-1' (ribose) | ~5.8-6.0 (d) |
| H-2', H-3', H-4' (ribose) | ~4.0-4.6 (m) |
| H-5', 5'' (ribose) | ~3.5-3.7 (m) |
| CH₂ (acetonyl) | ~3.8-4.0 (s) |
| CH₃ (acetonyl) | ~2.2-2.4 (s) |
| OH (ribose) | Broad signals, dependent on concentration and temperature |
| NH (purine) | ~12.0-12.5 (br s) |
Note: The predicted chemical shifts are based on known values for inosine and related C2-substituted derivatives.[9][10][11][12] The exact values will need to be determined experimentally.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of 2-Acetonylinosine. The proposed synthetic strategy offers a plausible route to this novel compound, and the detailed analytical protocols will enable its unambiguous identification and purity assessment. The successful synthesis and characterization of 2-Acetonylinosine will open avenues for investigating its potential biological activities and its utility as a chemical probe or a building block for more complex molecules. Researchers are encouraged to adapt and optimize the presented methodologies based on their experimental findings.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2'-substituted inosine analogs via unusual masking of the 6-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine Modification Service - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inosine(58-63-9) 1H NMR spectrum [chemicalbook.com]
